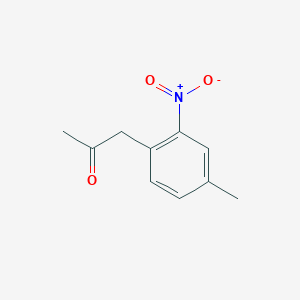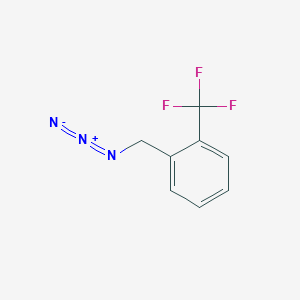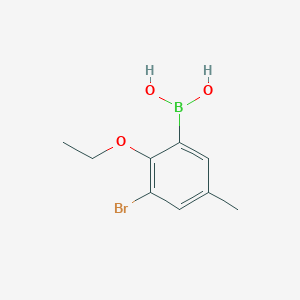
3-ブロモ-2-エトキシ-5-メチルフェニルボロン酸
説明
3-Bromo-2-ethoxy-5-methylphenylboronic acid: is an organoboron compound with the molecular formula C9H12BBrO3 and a molecular weight of 258.90 g/mol . This compound is characterized by the presence of a boronic acid group, a bromine atom, an ethoxy group, and a methyl group attached to a benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
Chemistry: 3-Bromo-2-ethoxy-5-methylphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and natural products.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can be studied for their potential therapeutic effects. It is also used in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, 3-Bromo-2-ethoxy-5-methylphenylboronic acid is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it important for the development of new materials with specific properties.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of 3-Bromo-2-ethoxy-5-methylphenylboronic acid is not well-documented. Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets. They can act as inhibitors or modulators of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction, in organic synthesis .
Pharmacokinetics
The physicochemical properties such as molecular weight (25890) and solubility can influence its bioavailability .
Result of Action
The boronic acid moiety is known to interact with various biological targets, potentially leading to a range of cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-ethoxy-5-methylphenylboronic acid. For instance, boronic acids are known to be stable in neutral and basic conditions but can hydrolyze in acidic conditions .
生化学分析
Biochemical Properties
3-Bromo-2-ethoxy-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in 3-Bromo-2-ethoxy-5-methylphenylboronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. Additionally, the bromine atom in the compound can participate in halogen bonding, further enhancing its reactivity and interaction with biomolecules.
Cellular Effects
The effects of 3-Bromo-2-ethoxy-5-methylphenylboronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the boronic acid group can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Furthermore, the compound’s ability to form covalent bonds with cellular proteins can alter cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 3-Bromo-2-ethoxy-5-methylphenylboronic acid exerts its effects through several mechanisms. The boronic acid group can bind to serine and threonine residues in enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the bromine atom can participate in halogen bonding with biomolecules, further modulating their function. The compound’s interactions with cellular proteins can also lead to changes in gene expression, either by directly binding to transcription factors or by altering signaling pathways that regulate gene transcription.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid in laboratory settings are crucial for its effectiveness in biochemical assays. Over time, the compound can undergo hydrolysis, leading to the formation of boronic acid and other degradation products . The stability of the compound can be influenced by factors such as pH, temperature, and the presence of nucleophiles. Long-term exposure to 3-Bromo-2-ethoxy-5-methylphenylboronic acid can result in changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-ethoxy-5-methylphenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At high doses, 3-Bromo-2-ethoxy-5-methylphenylboronic acid can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
3-Bromo-2-ethoxy-5-methylphenylboronic acid is involved in several metabolic pathways, including those related to its degradation and excretion . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interactions of 3-Bromo-2-ethoxy-5-methylphenylboronic acid with metabolic enzymes can also affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Bromo-2-ethoxy-5-methylphenylboronic acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 3-Bromo-2-ethoxy-5-methylphenylboronic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 3-Bromo-2-ethoxy-5-methylphenylboronic acid is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-Bromo-2-ethoxy-5-methylphenylboronic acid can affect its interactions with cellular proteins and its ability to modulate cellular processes. For example, the compound’s presence in the nucleus can influence gene expression by directly interacting with transcription factors or chromatin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-methylphenylboronic acid typically involves the bromination of 2-ethoxy-5-methylphenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of 3-Bromo-2-ethoxy-5-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2-ethoxy-5-methylphenylboronic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products: The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
類似化合物との比較
3-Bromo-2-methoxy-5-methylphenylboronic acid: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
2-Bromo-5-methylphenylboronic acid: This compound lacks the ethoxy group and has a simpler structure.
Uniqueness: 3-Bromo-2-ethoxy-5-methylphenylboronic acid is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring, which can influence its reactivity and the properties of the products formed in coupling reactions. This makes it a versatile reagent in organic synthesis, allowing for the creation of a wide range of biaryl compounds with different functional groups.
特性
IUPAC Name |
(3-bromo-2-ethoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBLZNZUELXCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584420 | |
| Record name | (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-00-6 | |
| Record name | B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-ethoxy-5-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)
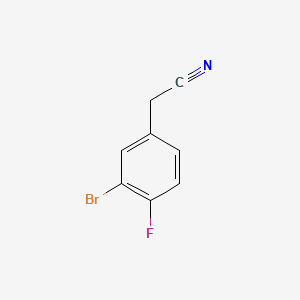
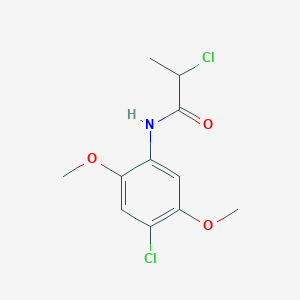
![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
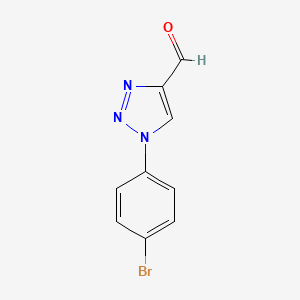
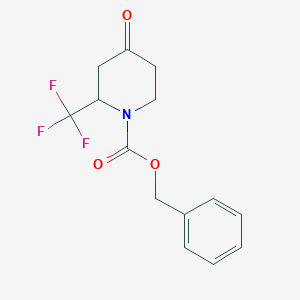
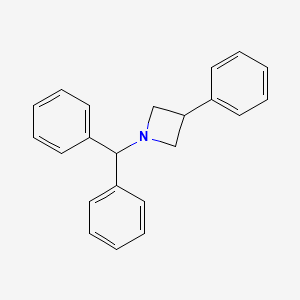
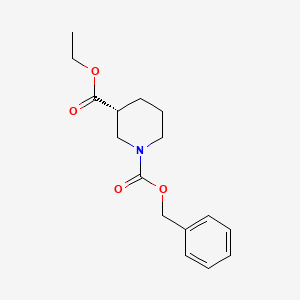

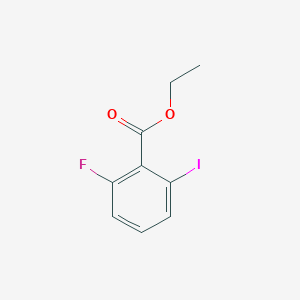

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)
